Clomiphene Hydrochloride
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Overview
Description
Clomiphene Hydrochloride is a non-steroidal fertility medication primarily used to treat infertility in women who do not ovulate, including those with polycystic ovary syndrome . It is a selective estrogen receptor modulator (SERM) that stimulates ovulation by causing the release of gonadotropins from the pituitary gland . This compound is taken orally and has been a cornerstone in fertility treatments since its approval in the 1960s .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Clomiphene Hydrochloride involves several steps, starting with the reaction of 2-chloro-1,2-diphenylethanone with phenol to form 2-(4-hydroxyphenyl)-1,2-diphenylethanone . This intermediate is then reacted with diethylamine to produce Clomiphene . The final step involves the conversion of Clomiphene to its hydrochloride salt form .
Industrial Production Methods: Industrial production of this compound typically involves the use of acetic acid or trifluoroacetic acid as solvents . The process is optimized to yield a high percentage of the active trans-Clomiphene isomer, which is more effective in inducing ovulation .
Chemical Reactions Analysis
Types of Reactions: Clomiphene Hydrochloride undergoes various chemical reactions, including hydroxylation, N-oxidation, dehalogenation, carboxylation, hydrogenation, methoxylation, and N-dealkylation . These reactions are primarily catalyzed by cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6 .
Common Reagents and Conditions: The reactions typically occur under oxidative conditions, often involving reagents like hydrogen peroxide or molecular oxygen . The presence of cytochrome P450 enzymes is crucial for these transformations .
Major Products: The major products formed from these reactions include various hydroxylated and N-dealkylated metabolites . These metabolites are often conjugated to glucuronic acid by uridine diphosphoglucuronosyltransferases (UGTs) to form glucuronides .
Scientific Research Applications
Clomiphene Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the metabolism of selective estrogen receptor modulators (SERMs).
Biology: Researchers use it to investigate the role of estrogen receptors in various biological processes.
Medicine: It is extensively used in fertility treatments to induce ovulation in women with anovulatory cycles.
Industry: this compound is used in the pharmaceutical industry for the production of fertility medications.
Mechanism of Action
Clomiphene Hydrochloride acts by binding to estrogen receptors in the hypothalamus, thereby blocking the negative feedback of estrogen on gonadotropin release . This leads to an increase in the secretion of gonadotropins, including follicle-stimulating hormone (FSH) and luteinizing hormone (LH), which stimulate the growth and maturation of ovarian follicles . The subsequent surge in LH levels triggers ovulation .
Comparison with Similar Compounds
Tamoxifen: Another SERM used primarily in the treatment of breast cancer.
Toremifene: Similar to Tamoxifen, used in the treatment of metastatic breast cancer.
Raloxifene: A SERM used to prevent osteoporosis in postmenopausal women.
Uniqueness of Clomiphene Hydrochloride: this compound is unique in its primary use for inducing ovulation, whereas other SERMs like Tamoxifen and Toremifene are mainly used in cancer treatment . Additionally, this compound has a distinct mechanism of action that involves the stimulation of gonadotropin release, making it particularly effective in treating infertility .
Properties
CAS No. |
57049-00-0 |
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Molecular Formula |
C26H29Cl2NO |
Molecular Weight |
442.4 g/mol |
IUPAC Name |
2-[4-(2-chloro-1,2-diphenylethenyl)phenoxy]-N,N-diethylethanamine;hydrochloride |
InChI |
InChI=1S/C26H28ClNO.ClH/c1-3-28(4-2)19-20-29-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23;/h5-18H,3-4,19-20H2,1-2H3;1H |
InChI Key |
KKBZGZWPJGOGJF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
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